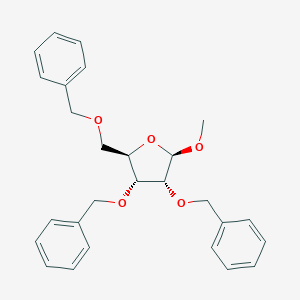

Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside

Description

BenchChem offers high-quality Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3R,4R,5R)-2-methoxy-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O5/c1-28-27-26(31-19-23-15-9-4-10-16-23)25(30-18-22-13-7-3-8-14-22)24(32-27)20-29-17-21-11-5-2-6-12-21/h2-16,24-27H,17-20H2,1H3/t24-,25-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVKHGGGJZLGII-FPCALVHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10557499 | |

| Record name | Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55725-85-4 | |

| Record name | Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside: A Core Intermediate in Nucleoside Chemistry

Abstract

Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside stands as a cornerstone intermediate in the synthesis of a multitude of biologically significant nucleoside analogues, which are pivotal in the development of antiviral and anticancer therapeutics. The strategic placement of benzyl ethers as robust, persistent protecting groups for the hydroxyl functions at the C2, C3, and C5 positions allows for selective modifications at other sites of the ribose scaffold. The methyl glycoside at the anomeric C1 position provides a stable, yet strategically cleavable, handle for subsequent glycosylation reactions. This guide provides an in-depth examination of the synthesis of the β-anomer, focusing on the mechanistic rationale behind the procedural steps, critical process parameters, and self-validating protocols to ensure reproducibility and high yield.

Strategic Overview: The Synthetic Blueprint

The synthesis of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside is conceptually a two-stage process commencing from the readily available monosaccharide, D-ribose.

-

Stage 1: Formation of the Methyl Glycoside. The initial step involves the conversion of D-ribose into its corresponding methyl furanoside. This reaction is typically performed under acidic conditions, which catalyzes the formation of a mixture of furanoside and pyranoside isomers, as well as α and β anomers. The reaction conditions are optimized to favor the formation of the thermodynamically more stable five-membered furanoside ring.

-

Stage 2: Per-O-Benzylation. The subsequent and most critical stage is the exhaustive benzylation of the free hydroxyl groups at the C2, C3, and C5 positions. The Williamson ether synthesis is the most prevalent and reliable method employed for this transformation.[1] This reaction involves the deprotonation of the hydroxyl groups with a strong base to form nucleophilic alkoxides, which then undergo an SN2 reaction with an electrophilic benzyl source, typically benzyl bromide.

The primary challenges in this synthesis are controlling the anomeric selectivity to favor the desired β-isomer and achieving complete, efficient benzylation without side reactions. The protocol detailed herein is designed to navigate these challenges effectively.

Mechanistic Deep Dive: The "Why" Behind the "How"

A thorough understanding of the underlying reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization.

Fischer Glycosidation: Establishing the Furanoside Core

The reaction of D-ribose with methanol in the presence of an acid catalyst (e.g., HCl, generated in situ from acetyl chloride) proceeds via the Fischer glycosidation mechanism. The acid protonates the anomeric hydroxyl group, facilitating its departure as a water molecule and generating a resonance-stabilized oxocarbenium ion intermediate. Methanol, acting as a nucleophile, can then attack this electrophilic center from either the α or β face, leading to a mixture of anomers. The furanoside form is generally favored under conditions of thermodynamic equilibrium.

Williamson Ether Synthesis: The Benzylation Workhorse

This classical SN2 reaction is the cornerstone of the benzylation step.

-

Deprotonation: A strong, non-nucleophilic base, typically sodium hydride (NaH), is used to abstract the acidic protons from the C2, C3, and C5 hydroxyl groups.[1] This generates highly reactive sodium alkoxide intermediates. The choice of NaH is critical; its insolubility in common organic solvents ensures the reaction occurs on the surface of the hydride particles, and the only byproduct is hydrogen gas, which is easily removed from the reaction system.

-

Nucleophilic Attack: The generated alkoxides act as potent nucleophiles, attacking the electrophilic methylene carbon of benzyl bromide (BnBr).[1] This concerted SN2 displacement of the bromide leaving group forms the stable benzyl ether linkage.

The use of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), is essential.[1] These solvents effectively solvate the sodium cation without solvating the alkoxide anion, thereby enhancing its nucleophilicity and accelerating the rate of the SN2 reaction. Anhydrous conditions are non-negotiable, as NaH reacts violently with water, and the presence of moisture would quench the base and the reactive alkoxide intermediates.

Detailed Experimental Protocol: A Validated Workflow

This protocol represents a robust and commonly employed method for the target synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials & Reagents

| Reagent | Formula | M.W. | Notes |

| D-Ribose | C₅H₁₀O₅ | 150.13 g/mol | Starting material |

| Methanol (Anhydrous) | CH₃OH | 32.04 g/mol | Reagent and solvent |

| Acetyl Chloride | CH₃COCl | 78.50 g/mol | In situ HCl source |

| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 g/mol | Caution: Highly reactive with water |

| Benzyl Bromide | C₇H₇Br | 171.03 g/mol | Caution: Lachrymator, irritant |

| N,N-Dimethylformamide (DMF, Anhydrous) | C₃H₇NO | 73.09 g/mol | Reaction solvent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 g/mol | Extraction solvent |

| Hexanes | C₆H₁₄ | 86.18 g/mol | Chromatography eluent |

| Silica Gel | SiO₂ | - | Stationary phase for chromatography |

Step-by-Step Synthesis

Workflow: Synthesis of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside

Caption: Overall synthetic workflow from D-Ribose to the target compound.

Part A: Preparation of Methyl D-ribofuranoside (Anomeric Mixture)

-

Reaction Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous methanol (250 mL).

-

Acid Catalyst Generation: Cool the methanol to 0 °C in an ice bath. Slowly and carefully add acetyl chloride (2.5 mL) dropwise. This generates HCl in situ. Stir for 15 minutes.

-

Addition of D-Ribose: Add D-ribose (25.0 g) to the acidic methanol solution.

-

Reaction: Remove the ice bath and heat the mixture to reflux. Monitor the reaction by TLC (e.g., using a 9:1 Dichloromethane:Methanol eluent) until the starting D-ribose spot has been consumed (typically 3-4 hours).

-

Neutralization and Concentration: Cool the solution to room temperature and neutralize the acid by adding a basic resin (e.g., Amberlite IRA-400 OH⁻ form) until the pH is ~7-8. Filter off the resin and concentrate the filtrate under reduced pressure to yield crude methyl D-ribofuranoside as a thick syrup. This crude mixture of anomers is used directly in the next step without further purification.

Part B: Synthesis of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside

-

Reaction Setup: Assemble a flame-dried 1 L three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. Place the flask under a positive pressure of inert gas.

-

Dispersion of NaH: To the flask, add anhydrous DMF (400 mL). Carefully add sodium hydride (60% dispersion in mineral oil, ~30 g, a significant excess) portionwise at 0 °C.

-

Substrate Addition: Dissolve the crude methyl D-ribofuranoside from Part A in anhydrous DMF (100 mL) and add it dropwise to the stirring NaH suspension at 0 °C over 30 minutes. Allow the mixture to stir for an additional 1 hour at 0 °C to ensure complete alkoxide formation.

-

Benzylation: Add benzyl bromide (~70 mL, a significant excess) dropwise via the dropping funnel at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (16-20 hours).

-

Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The formation of a new, less polar spot corresponding to the product should be observed, with the disappearance of the starting material.

-

Quenching: Cool the reaction mixture back to 0 °C. Carefully and slowly add methanol dropwise to quench the excess NaH until gas evolution ceases.

-

Workup and Extraction: Pour the reaction mixture into 1 L of ice-cold water and transfer to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 300 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water (2 x 200 mL) and then with brine (1 x 200 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as a yellow-orange oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel. A gradient elution system, starting with 95:5 Hexanes:Ethyl Acetate and gradually increasing the polarity, is typically effective. The α and β anomers will separate during chromatography; the β-anomer is usually the more polar of the two and elutes later. Combine the fractions containing the pure β-anomer and concentrate under reduced pressure to yield Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside as a clear, viscous oil.

Data Summary and Characterization

The successful synthesis must be validated by analytical data. The following table summarizes expected outcomes and key characterization parameters.

| Parameter | Expected Outcome / Value |

| Starting Material | D-Ribose |

| Key Reagents | NaH, Benzyl Bromide, MeOH, DMF |

| Reaction Time | Glycosidation: 3-4 h; Benzylation: 16-20 h |

| Typical Yield | 45-60% (overall for the pure β-anomer) |

| Appearance | Colorless to pale yellow viscous oil |

| ¹H NMR (CDCl₃) | Key signals include the anomeric proton (H-1) as a singlet around 4.9 ppm, the methyl singlet around 3.3-3.4 ppm, and multiple peaks for the benzyl CH₂ groups (4.4-4.7 ppm) and aromatic protons (7.2-7.4 ppm). |

| ¹³C NMR (CDCl₃) | Expect signals for the anomeric carbon (~109-110 ppm), methyl carbon (~55 ppm), ribose carbons (C2-C5), benzyl CH₂ carbons, and aromatic carbons. |

| Mass Spectrometry | ESI-MS should show a peak corresponding to [M+Na]⁺. |

Conclusion: A Gateway to Nucleoside Innovation

The synthesis of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside is a fundamental process in medicinal chemistry and drug development. While the procedure involves reactive and hazardous materials requiring careful handling, a firm grasp of the underlying Williamson ether synthesis mechanism and adherence to anhydrous, inert conditions will consistently lead to successful outcomes. The protocol described provides a self-validating system, where successful execution relies on the careful control of reaction parameters and diligent monitoring. This versatile intermediate, once synthesized, opens the door to the construction of a vast library of novel nucleoside analogues, fueling the ongoing search for next-generation therapeutics.

References

- Google Patents. (n.d.). Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof. EP1260516A1.

- Ye, J.-D., Li, N.-S., Dai, Q., & Piccirilli, J. A. (2007). Efficient Synthesis of Methyl 3,5-Di-O-benzyl-r-D-ribofuranoside and Application to the Synthesis. Organic Letters, 9(16), 3009–3012.

-

Crich, D., & Gu, G. (2021). 2,3,5-Tri-O-benzyl-d-xylofuranose. Molbank, 2021(4), M1297. [Link]

-

ResearchGate. (n.d.). Efficient Synthesis of Methyl 3,5-Di- O -benzyl-α- d -ribofuranoside and Application to the Synthesis of 2'- C -β-Alkoxymethyluridines. Retrieved from [Link]

- Mobarak, H., Kessler, V., Eriksson, L., & Widmalm, G. (2025). Crystal Structure of Methyl 2,3-di-O-benzyl-α-d-(4-2H)-Glucopyranoside. Journal of Chemical Crystallography, 55, 216–222.

- Journal of Carbohydrate Chemistry. (1994).

- Canadian Journal of Chemistry. (1977). The acid-catalyzed rearrangement of methyl 3,4-O-benzylidene-β-D-ribopyranoside. 55, 4072.

- Google Patents. (n.d.). Process for the preparation of ribofuranose derivatives. US20040158059A1.

- Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D- ribofuranose. (2025).

-

National Center for Biotechnology Information. (2021). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. Retrieved from [Link]

- Finch, P., Iskander, G. M., & Siriwardena, A. H. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides.

-

National Center for Biotechnology Information. (n.d.). Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis. Retrieved from [Link]

- New synthesis of l-ribofuranose derivatives

Sources

An In-Depth Technical Guide to Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside (CAS No. 55725-85-4): A Key Intermediate in Complex Carbohydrate and Nucleoside Synthesis

Introduction: Unveiling the Role of a Versatile Synthetic Building Block

In the landscape of modern drug discovery and development, the synthesis of complex biomolecules is a paramount challenge. Among the vast arsenal of chemical intermediates, protected monosaccharides play a pivotal role as chiral building blocks. This guide provides a comprehensive technical overview of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside (CAS No. 55725-85-4), a key glycosylation reagent. While initial database discrepancies may have erroneously linked this CAS number to biologically active agents, its true value lies in its utility as a versatile precursor in the multi-step synthesis of high-value compounds, particularly nucleoside analogues and complex oligosaccharides. For researchers and professionals in drug development, understanding the properties and applications of this compound is crucial for the strategic design of synthetic pathways leading to novel therapeutics.

Physicochemical Properties and Structural Elucidation

Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside is a protected form of methyl ribofuranoside where the hydroxyl groups at the 2, 3, and 5 positions are masked by benzyl ethers. This protection strategy is fundamental to its application, preventing unwanted side reactions and allowing for regioselective modifications at other positions of the ribose scaffold.

| Property | Value | Source(s) |

| CAS Number | 55725-85-4 | [1][2][3] |

| Molecular Formula | C27H30O5 | [2][3] |

| Molecular Weight | 434.53 g/mol | [3] |

| Appearance | Yellow Oil or Colorless to Light Yellow Liquid | [3] |

| Synonyms | Methyl 2,3,5-Tris-O-(phenylmethyl)-β-D-ribofuranoside | [3] |

The presence of the three benzyl groups imparts significant lipophilicity to the molecule, rendering it soluble in a wide range of organic solvents. This property is advantageous for its use in various reaction conditions common in organic synthesis.

Figure 1: 2D representation of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside.

Strategic Importance in Chemical Synthesis

The primary utility of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside lies in its role as a precursor for the synthesis of more complex molecules. The benzyl ether protecting groups are relatively stable to a wide range of reaction conditions but can be readily removed by catalytic hydrogenation, providing a strategic advantage in multi-step synthetic sequences.

Synthesis of Nucleoside Analogues

Nucleoside analogues are a class of compounds that are structurally similar to naturally occurring nucleosides and are widely used as antiviral and anticancer agents.[4] The synthesis of these analogues often requires a protected ribofuranoside precursor to which a modified nucleobase can be attached.

Experimental Workflow: Glycosylation for Nucleoside Analogue Synthesis

The following is a generalized, illustrative protocol for the synthesis of a nucleoside analogue using Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside.

Step 1: Activation of the Anomeric Position

-

The methyl glycoside at the C1 position is first converted to a more reactive leaving group, such as a halide (e.g., bromide or chloride) or an acetate. This is a critical step to facilitate the subsequent coupling with the nucleobase.

Step 2: N-Glycosylation (Vorbrüggen Glycosylation)

-

The activated ribofuranoside is then reacted with a silylated heterocyclic base (e.g., silylated uracil or cytosine) in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). This reaction, known as the Vorbrüggen glycosylation, forms the crucial N-glycosidic bond.

Step 3: Deprotection

-

The benzyl protecting groups are removed, typically by catalytic hydrogenation (e.g., using palladium on carbon, Pd/C, under a hydrogen atmosphere). This step yields the final, unprotected nucleoside analogue.

Figure 2: Generalized workflow for the synthesis of nucleoside analogues.

Application in Oligosaccharide Synthesis

In addition to nucleoside synthesis, this compound serves as a valuable building block for the construction of oligosaccharides.[5] By converting the anomeric methyl glycoside to a suitable glycosyl donor (e.g., a thioglycoside or a trichloroacetimidate), it can be coupled with a glycosyl acceptor to form a disaccharide. The benzyl protecting groups can then be selectively removed to allow for further chain elongation.

Clarification of Identity: Distinguishing from WAY-151693

It is imperative to address a point of confusion that may arise from certain database entries. CAS number 55725-85-4 is unequivocally assigned to Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside. An unrelated compound, WAY-151693, a potent inhibitor of matrix metalloproteinase-13 (MMP-13), has a distinct CAS number of 206551-25-9.[1][6] The initial association in some databases appears to be an error. WAY-151693 is a sulfonamide derivative of a hydroxamic acid and possesses a completely different chemical structure and biological activity.[1] Researchers should exercise caution and verify information from multiple authoritative sources.

Conclusion: A Foundational Tool for Drug Discovery

Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside (CAS No. 55725-85-4) represents a cornerstone intermediate in the field of synthetic organic chemistry, particularly in the context of drug discovery and development. Its value is not in its own biological activity, but in its role as a versatile and strategically protected building block. The ability to use this compound to construct complex nucleoside analogues and oligosaccharides underscores its importance to the scientific community. A thorough understanding of its properties and reactivity is essential for any researcher engaged in the synthesis of carbohydrate-containing therapeutics. This guide has aimed to provide a clear and technically sound overview to aid in these endeavors, while also clarifying its distinct identity from other compounds that may have been erroneously associated with its CAS number.

References

-

National Center for Biotechnology Information. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. National Library of Medicine. 2021-06-16. Available from: [Link]

-

Pharmaffiliates. 55725-85-4 | Product Name : Methyl 2,3,5-Tri-O-benzyl-β-D-ribofuranoside. Available from: [Link]

-

ResearchGate. Synthesis of fluorescent nucleoside analogs as probes for 2'-deoxyribonucleoside kinases. Available from: [Link]

-

National Center for Biotechnology Information. Antiviral nucleoside analogs. National Library of Medicine. 2021-05-14. Available from: [Link]

-

Open Exploration Publishing. Natural pentafuranosylnucleos(t)ides and their analogs: structure, functions, synthesis, and perspective of medical application. 2025-05-29. Available from: [Link]

Sources

The Synthetic Cornerstone: A Technical Guide to Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside

Introduction: The Strategic Importance of a Protected Ribofuranoside

In the landscape of modern drug discovery and development, particularly in the synthesis of antiviral and anticancer nucleoside analogues, the precise and controlled manipulation of molecular architecture is paramount. Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside stands as a cornerstone intermediate, a testament to the power of strategic chemical protection in achieving complex synthetic targets. This guide provides an in-depth technical overview of this vital building block, moving beyond simple recitation of facts to explore the causal reasoning behind its structure, synthesis, and application. For researchers in medicinal chemistry, this molecule is not merely a reagent but a critical tool that enables the selective construction of novel therapeutic agents. Its design—a stable, selectively activatable ribose core—is a classic example of how thoughtful protecting group strategy facilitates otherwise intractable synthetic pathways.

Part 1: Molecular Structure and Physicochemical Profile

The efficacy of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside as a synthetic intermediate is intrinsically linked to its unique three-dimensional structure. The molecule is comprised of a central five-membered furanose ring derived from D-ribose. The anomeric carbon (C-1) is configured as a β-methyl glycoside, a feature that locks the stereochemistry and provides a stable, non-reducing terminus. The true synthetic utility, however, lies in the deliberate protection of all three hydroxyl groups (at C-2, C-3, and C-5) as benzyl ethers.

Caption: 2D structure of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside.

This specific arrangement imparts a set of physicochemical properties that are highly advantageous for multi-step organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₀O₅ | [1] |

| Molecular Weight | 434.52 g/mol | [1] |

| CAS Number | 55019-79-9 | (Note: specific CAS not widely indexed in public databases) |

| Appearance | Colorless oil or white solid | General observation |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, Toluene) | General observation |

| Insolubility | Insoluble in water | General observation |

Part 2: The Strategic Rationale of Benzyl Ether Protection

The choice of benzyl (Bn) ethers as protecting groups is a deliberate and critical decision, rooted in decades of synthetic chemistry. This choice provides a self-validating system where the groups are robust during various synthetic manipulations yet can be removed cleanly under specific, non-destructive conditions.

Causality Behind Experimental Choice:

-

Robustness: Benzyl ethers are exceptionally stable across a wide range of reaction conditions. They are inert to moderately acidic and basic conditions, nucleophiles, and many oxidizing and reducing agents, allowing for extensive modification of other parts of a molecule without premature deprotection.

-

Orthogonality and Selective Removal: The key advantage of the benzyl group is its unique lability to catalytic hydrogenolysis.[2][3] This deprotection method involves the use of a palladium catalyst (typically Pd/C) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate).[4][5] This process is highly selective and leaves most other functional groups, including esters, amides, and even other protecting groups like silyl ethers, intact. This orthogonality is the cornerstone of complex multi-step synthesis.[6]

-

Minimal Steric Hindrance: Compared to bulkier protecting groups, the benzyl group offers effective protection without imposing significant steric hindrance, which could otherwise impede reactions at nearby centers.

Caption: The logic of benzyl protection in multi-step synthesis.

Part 3: Synthesis and Characterization Protocol

The synthesis of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside is typically achieved via the exhaustive benzylation of commercially available Methyl β-D-ribofuranoside. The following protocol is a representative, field-proven method.

Experimental Protocol: Synthesis

Objective: To protect the C-2, C-3, and C-5 hydroxyl groups of Methyl β-D-ribofuranoside as benzyl ethers.

Reagents:

-

Methyl β-D-ribofuranoside (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (4.0 eq)

-

Benzyl bromide (BnBr) (3.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Tetrabutylammonium iodide (TBAI) (0.1 eq, catalyst)

-

Methanol (for quenching)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

Procedure:

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous DMF.

-

Deprotonation: Sodium hydride (4.0 eq) is carefully added to the DMF. The resulting suspension is cooled to 0 °C in an ice bath. A solution of Methyl β-D-ribofuranoside (1.0 eq) in anhydrous DMF is added dropwise to the NaH suspension over 30 minutes. The mixture is stirred at 0 °C for an additional 30 minutes, allowing for complete formation of the alkoxides.

-

Causality Insight: Using a strong, non-nucleophilic base like NaH ensures complete and irreversible deprotonation of all hydroxyl groups, driving the subsequent etherification to completion. The reaction is performed at 0 °C to control the exothermic reaction with the solvent and the evolution of hydrogen gas.

-

-

Benzylation: Tetrabutylammonium iodide (0.1 eq) is added, followed by the dropwise addition of benzyl bromide (3.5 eq) at 0 °C. After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

Causality Insight: TBAI acts as a phase-transfer catalyst and facilitates the reaction by in-situ generation of benzyl iodide, a more reactive alkylating agent than benzyl bromide. A slight excess of BnBr ensures the reaction goes to completion.

-

-

Quenching and Work-up: The reaction is carefully cooled back to 0 °C, and methanol is added dropwise to quench any unreacted NaH until gas evolution ceases. The mixture is then diluted with water and extracted three times with DCM.

-

Purification: The combined organic layers are washed with saturated NaHCO₃, then brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Structural Elucidation and Quality Control

Confirmation of the structure and purity is essential and is reliably achieved through spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive tool for structural validation.[7] The spectrum provides a unique fingerprint, confirming the presence of all key structural motifs.

| Proton (¹H) / Carbon (¹³C) | Expected Chemical Shift (δ, ppm) | Key Features |

| Aromatic-H | 7.20 - 7.40 | Large multiplet integrating to 15H, confirming three benzyl groups. |

| Anomeric-H (H-1) | ~4.95 | A singlet (s). The β-configuration results in a dihedral angle of ~90° between H-1 and H-2, leading to a J-coupling constant (J₁,₂) near 0 Hz.[7] |

| Benzylic-CH₂ | 4.50 - 4.80 | Multiple doublets (d) or AB quartets, integrating to 6H. |

| Furanose-H (H-2, H-3, H-4) | 3.80 - 4.20 | Complex multiplets. |

| C5-H₂, H-5' | 3.50 - 3.70 | Multiplets. |

| Methoxy-H (O-CH₃) | ~3.35 | Sharp singlet (s), integrating to 3H. |

| Aromatic-C | 127 - 138 | Multiple signals in the aromatic region. |

| Anomeric-C (C-1) | ~109 | Diagnostic downfield signal for the anomeric carbon. |

| Furanose-C (C-2, C-3, C-4, C-5) | 70 - 85 | Signals corresponding to the oxygenated carbons of the ribose ring. |

| Benzylic-CH₂ | ~72 | Signals for the benzylic carbons. |

| Methoxy-C (O-CH₃) | ~55 | Signal for the methoxy carbon. |

Other Techniques:

-

Mass Spectrometry (MS): Used to confirm the molecular weight (434.52 g/mol ). ESI-MS would typically show an adduct ion, such as [M+Na]⁺ at m/z 457.5.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the absence of O-H stretching bands (~3300 cm⁻¹) from the starting material and the presence of C-O-C ether stretching bands (~1100 cm⁻¹) and aromatic C-H bands.[8]

Part 4: Application in Nucleoside Analogue Synthesis

The primary application of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside is as a precursor for nucleoside synthesis.[9][10] Its protected state allows for the selective activation of the anomeric (C-1) position to introduce a nucleobase. This is typically achieved by first converting the methyl glycoside into a more reactive glycosyl donor, such as a glycosyl halide or acetate.

Caption: General workflow for synthesizing a nucleoside analogue.

This strategy allows for the construction of a wide array of modified nucleosides, where changes can be made to the nucleobase before it is coupled to the sugar.[11][12][13] The final deprotection via hydrogenolysis cleanly removes the three benzyl groups to reveal the target molecule, ready for biological evaluation.

Conclusion

Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside is more than a simple chemical; it is a sophisticated tool designed for precision and control in synthetic chemistry. Its structure is a deliberate solution to the challenges of regioselectivity and functional group compatibility inherent in carbohydrate chemistry. By understanding the strategic rationale behind its design—from the stability of the benzyl ethers to the specific conditions required for their removal—researchers can fully leverage this molecule's potential to build the next generation of nucleoside-based therapeutics.

References

-

Zhu, Y., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3683. Available at: [Link]

-

ScienceOpen. (n.d.). Supporting Information. Available at: [Link]

-

Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Available at: [Link]

-

ResearchGate. (n.d.). Hydrogenolysis of benzyl-protected esters. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2'-O-β-D-ribofuranosyl nucleosides. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2'-O-β-D-ribofuranosyl nucleosides. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Available at: [Link]

-

ResearchGate. (2025). Studies on the hydrogenolysis of benzyl ethers. Available at: [Link]

-

Chizhov, A. O., et al. (2021). Antiviral nucleoside analogs. Mendeleev Communications, 31(3), 279-290. Available at: [Link]

-

Open Exploration Publishing. (2025). Natural pentafuranosylnucleos(t)ides and their analogs: structure, functions, synthesis, and perspective of medical application. Available at: [Link]

-

ResearchGate. (2025). Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α-D-arabinofuranoside in the Organic Laboratory. Available at: [Link]

-

Walczak, M. A., et al. (2022). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. Molecules, 27(1), 1. Available at: [Link]

-

Li, N. S., Lu, J., & Piccirilli, J. A. (2007). Efficient Synthesis of Methyl 3,5-Di-O-benzyl-r-D-ribofuranoside and Application to the Synthesis. Organic Letters, 9(16), 3009-3012. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. atlanchimpharma.com [atlanchimpharma.com]

- 3. Benzyl Ethers [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. explorationpub.com [explorationpub.com]

A Technical Guide to the Physical Properties of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside is a pivotal intermediate in carbohydrate chemistry and nucleoside synthesis. Its structure features a central ribofuranose ring with the hydroxyl groups at positions 2, 3, and 5 protected by benzyl ethers. This extensive protection renders the molecule stable under a variety of reaction conditions, yet allows for selective deprotection, making it an invaluable building block for complex oligosaccharides and modified nucleoside analogues used in drug discovery.[1][2] Understanding its physical properties is not merely an academic exercise; it is fundamental to its effective use in synthesis, ensuring reproducibility, optimizing reaction conditions, and confirming the identity and purity of synthetic intermediates. This guide provides a consolidated overview of the key physicochemical characteristics of this compound, supported by experimental context and methodologies for its characterization.

Section 1: Chemical and Molecular Identity

The foundational step in utilizing any chemical reagent is the unambiguous confirmation of its identity. Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside is defined by its specific stereochemistry and molecular composition. The β-configuration at the anomeric carbon (C1) is crucial for its role in synthesizing biologically relevant molecules.

| Identifier | Value |

| IUPAC Name | (2R,3R,4R)-3,4-bis(benzyloxy)-2-((benzyloxy)methyl)-5-methoxytetrahydrofuran |

| CAS Number | 55725-85-4[2] |

| Molecular Formula | C₂₇H₃₀O₅[2][3] |

| Molecular Weight | 434.52 g/mol [2][3] |

Section 2: Core Physical Properties

The macroscopic physical properties of a compound dictate its handling, purification, and reaction setup.

| Property | Observation | Source(s) |

| Appearance / Form | Liquid or Oil | [3][4] |

| Color | Colorless to Light Yellow | [3] |

| Purity | Typically ≥95-98% | [3][4] |

| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Ethyl Acetate, and Methanol. | [5][6] |

| Melting Point | Not applicable (Liquid at room temperature). For context, the related compound 2,3,5-Tri-O-benzyl-D-ribofuranose, which lacks the methyl group at the anomeric position, is a white solid with a melting point of 48.0-55.0 °C.[7] | N/A |

| Optical Rotation | Specific data for this exact compound is not readily available in the reviewed literature. However, the related 2,3,5-Tri-O-benzyl-D-ribofuranose exhibits a specific rotation of [α] = +63.0 ± 4.0° (c=4 in DCM).[7] Measurement of optical rotation is critical to confirm the enantiomeric purity. | N/A |

Section 3: Spectroscopic and Chromatographic Characterization

Spectroscopic analysis provides an atomic-level confirmation of the molecular structure. For a molecule like Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation and confirmation of the anomeric configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The primary purpose of NMR analysis in this context is to verify the overall carbon-hydrogen framework and, most critically, to confirm the β-stereochemistry at the anomeric center.

-

¹H NMR: The proton spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.3-3.4 ppm), the protons of the furanose ring, and the aromatic protons of the three benzyl groups (typically in the 7.2-7.4 ppm region). The key diagnostic signal is the anomeric proton (H1). For β-d-ribofuranosides, the coupling constant between H1 and H2 (J₁,₂) is characteristically small or close to zero due to their trans orientation.[8] This provides definitive evidence for the β-configuration.

-

¹³C NMR: The carbon spectrum will confirm the presence of 27 distinct carbon atoms (unless there is signal overlap). Key signals include the anomeric carbon (C1) typically above 100 ppm, the methoxy carbon around 55 ppm, and the carbons of the benzyl groups.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) would be expected to show a prominent ion corresponding to the molecular ion plus a sodium adduct [M+Na]⁺ or a protonated molecular ion [M+H]⁺, confirming the molecular weight of 434.52 Da.

Section 4: Experimental Methodologies

To ensure the quality and identity of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside in a laboratory setting, a systematic workflow of analysis is required.

Workflow for Physicochemical Characterization

The following diagram outlines a standard, self-validating workflow for the characterization of a newly synthesized or procured batch of the title compound.

Caption: Standard workflow for the characterization of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside.

Protocol for NMR Sample Preparation

-

Objective: To prepare a sample for ¹H and ¹³C NMR analysis to confirm structural identity and purity.

-

Materials:

-

Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside (5-10 mg)

-

Deuterated chloroform (CDCl₃)

-

NMR tube

-

Pipette

-

-

Procedure:

-

Weigh approximately 5-10 mg of the compound directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

-

Gently swirl the vial until the sample is fully dissolved.

-

Transfer the solution into an NMR tube using a pipette.

-

Cap the NMR tube and insert it into the NMR spectrometer.

-

Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters. Analyze the spectra for characteristic shifts and coupling constants as described in Section 3.1.

-

Section 5: Handling, Storage, and Stability

Proper storage is essential to maintain the integrity of this reagent over time.

-

Storage Temperature: For long-term storage, it is recommended to keep the compound at -20°C.[2] For shorter periods, storage at room temperature is also acceptable if the container is properly sealed.[4]

-

Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) and sealed to protect it from moisture.

-

Incompatibilities: Avoid contact with strong oxidizing agents.[9]

Conclusion

Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside is a well-defined chemical entity whose utility is directly linked to its specific physical and structural properties. Characterized as a liquid or oil, its identity is definitively confirmed not by a melting point, but through a combination of spectroscopic techniques, particularly NMR, which validates its β-anomeric configuration. Its solubility in common organic solvents facilitates its use in a wide range of synthetic applications. By following rigorous characterization workflows and adhering to proper storage conditions, researchers can confidently employ this versatile building block in the advancement of carbohydrate chemistry and the development of novel therapeutics.

References

-

Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. National Institutes of Health (NIH). [Link]

-

2,3,5-Tri-O-benzyl.beta.-D-ribofuranosyl propynoic acid, methyl este. ACD/Labs. [Link]

- Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof.

-

Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside. PubChem. [Link]

-

alpha-D-Ribofuranoside, methyl 2,3,5-tris-O-(trimethylsilyl)-. PubChem. [Link]

-

Methyl 2,3,5-tri-o-benzyl-beta-D-ribofuranoside. XIAMEN EQUATION CHEMICAL CO.,LTD. [Link]

-

METHYL-2-O-ACETYL-3-O-BENZYL-BETA-D-RIBOFURANOSIDE. ACD/Labs. [Link]

-

2,3,5-Tri-O-benzyl-d-xylofuranose. MDPI. [Link]

-

Methyl-2,3,5-tri-O-benzoyl-α-D-arabinofuranosid. Wikipedia. [Link]

-

METHYL-2,3,5-TRI-O-BENZYL-ALPHA-L-RIBOFURANOSIDE. SpectraBase. [Link]

-

CAS No : 55290-68-1 | Product Name : Trazodone Hydrochloride - Impurity A (Freebase). Pharmaffiliates. [Link]

-

Trazodone N-Oxide. Symtera Analytics. [Link]

-

Trazodone. PubChem. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Methyl 2,3,5-tri-o-benzyl-β-d-ribofuranoside | CymitQuimica [cymitquimica.com]

- 4. Methyl 2,3,5-tri-O-benzyl-D-ribofuranoside | 64363-77-5 [sigmaaldrich.com]

- 5. labsolu.ca [labsolu.ca]

- 6. synthose.com [synthose.com]

- 7. 2,3,5-Tri-O-benzyl-D-ribofuranose, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,3,5-Tri-O-benzyl-D-ribofuranose, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the Molecular Weight of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside

Abstract: This guide provides a comprehensive analysis of the molecular weight of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside, a critical protected ribose derivative used in synthetic organic chemistry. Addressed to researchers, scientists, and drug development professionals, this document details the theoretical calculation of its molecular weight and outlines the principal analytical techniques for its empirical validation. Methodologies for Mass Spectrometry and Elemental Analysis are presented with an emphasis on the causal logic behind experimental choices, ensuring a self-validating system for data integrity.

Introduction: The Significance of Protected Ribofuranosides

Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside is a key intermediate in the synthesis of various biologically active molecules, particularly nucleoside analogues which are the cornerstones of many antiviral and anticancer therapies.[1][2] The benzyl groups serve as protecting groups for the hydroxyl functions of the ribose sugar, preventing unwanted side reactions during multi-step syntheses.[] This protection strategy allows for precise chemical modifications at other positions of the molecule.[][4]

Accurate determination of the molecular weight is a fundamental step in the characterization of this compound. It serves as a primary confirmation of a successful synthesis and a crucial indicator of sample purity. Any deviation from the expected molecular weight can signal the presence of impurities, residual solvents, or structural misassignment. Therefore, a robust understanding of both the theoretical and experimental approaches to molecular weight determination is paramount for any researcher working with this or similar compounds.

Physicochemical Properties and Theoretical Molecular Weight

The first step in any analytical validation is to establish the theoretical properties of the target compound based on its known chemical structure.

Core Compound Identifiers

A summary of the key identifiers for Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside is provided below.

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₀O₅ | [5][6] |

| Molecular Weight | 434.52 g/mol | [5][6] |

| CAS Number | 55725-85-4 | [6] |

Theoretical Molecular Weight Calculation

The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula (C₂₇H₃₀O₅). Using the atomic weights from the IUPAC Periodic Table of the Elements:

-

Carbon (C): 27 atoms × 12.011 g/mol = 324.297 g/mol

-

Hydrogen (H): 30 atoms × 1.008 g/mol = 30.240 g/mol

-

Oxygen (O): 5 atoms × 15.999 g/mol = 79.995 g/mol

Total Molecular Weight = 324.297 + 30.240 + 79.995 = 434.532 g/mol

This calculated value is the benchmark against which all experimental data must be compared. Minor differences in reported values (e.g., 434.52 vs. 434.532) are typically due to the use of monoisotopic masses versus average atomic weights.

Experimental Verification of Molecular Weight

While theoretical calculation is essential, empirical validation is required to confirm the identity and purity of a synthesized batch. The two primary techniques for this purpose are Mass Spectrometry and Elemental Analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7][8] This allows for the precise determination of molecular weight.[8][9]

3.1.1. Principle and Rationale

The core principle involves converting the neutral analyte molecules into gas-phase ions, separating these ions based on their m/z, and then detecting them.[8][10][11] For a molecule like Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside, "soft" ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred. These methods minimize fragmentation, increasing the abundance of the molecular ion peak, which is critical for unambiguous molecular weight determination.[10] The molecular ion peak (M⁺) is the signal corresponding to the intact molecule that has lost one electron.[7]

3.1.2. Experimental Workflow: ESI-MS

The following protocol outlines a standard workflow for analyzing the compound using ESI-Mass Spectrometry.

-

Sample Preparation: Dissolve a small quantity (~1 mg) of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.

-

Ionization: Introduce the sample solution into the ESI source. The high voltage applied to the capillary needle creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., a Quadrupole or Time-of-Flight analyzer), which separates them based on their mass-to-charge ratio.[8]

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.[11]

-

Data Interpretation: The resulting mass spectrum will show a plot of relative intensity versus m/z. The peak with the highest m/z value, assuming single ionization, typically corresponds to the molecular ion.[7][10] For this compound, one would expect to see a prominent peak at m/z ≈ 434.5, corresponding to [C₂₇H₃₀O₅]⁺. Often, adducts with sodium ([M+Na]⁺ at m/z ≈ 457.5) or potassium ([M+K]⁺ at m/z ≈ 473.6) are also observed, which further corroborates the molecular weight.

3.1.3. Workflow Visualization

Caption: Workflow for Molecular Weight Determination by ESI-MS.

Elemental Analysis (EA)

Elemental analysis provides the percentage composition of elements (primarily Carbon, Hydrogen, and Nitrogen) in a compound.[12][13] This data is used to determine the empirical formula, which can then be compared to the molecular formula if the molecular weight is known from another technique like MS.[14]

3.2.1. Principle and Rationale

The technique relies on the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The combustion products (CO₂, H₂O, etc.) are separated and quantified by detectors. The mass of each element in the original sample is calculated from the masses of its combustion products. This provides a highly accurate mass percentage for each element. The accepted deviation for EA results from the theoretical values is typically within ±0.3%.[12]

3.2.2. Experimental Workflow: CHN Analysis

-

Sample Preparation: Accurately weigh a small amount (1-3 mg) of the high-purity, dried compound into a tin or silver capsule.

-

Combustion: The capsule is dropped into a high-temperature (900-1000 °C) combustion furnace. The sample is instantaneously combusted in a stream of pure oxygen.

-

Gas Separation: The resulting gases (CO₂, H₂O, and N₂) are passed through a separation column (typically a gas chromatography column).

-

Detection: The separated gases flow through a thermal conductivity detector (TCD), which measures the concentration of each gas relative to a helium carrier gas.

-

Calculation and Interpretation: The instrument's software calculates the mass percentages of C and H. These experimental percentages are then compared to the theoretical values calculated from the molecular formula (C₂₇H₃₀O₅).

-

Theoretical %C: (324.297 g/mol / 434.532 g/mol ) × 100% = 74.63%

-

Theoretical %H: (30.240 g/mol / 434.532 g/mol ) × 100% = 6.96%

A successful analysis will yield experimental values within ±0.3% of these theoretical percentages, providing strong evidence for the proposed molecular formula and the sample's purity.

3.2.3. Workflow Visualization

Caption: Workflow for Empirical Formula Confirmation by Elemental Analysis.

Conclusion: A Self-Validating System

The determination of the molecular weight of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside is a foundational aspect of its chemical characterization. By employing a dual approach of Mass Spectrometry and Elemental Analysis, researchers can create a self-validating system. Mass spectrometry provides a direct measurement of the molecular mass, while elemental analysis confirms the underlying atomic composition.[14][15] When the results of both techniques align with the theoretical calculations, it provides the highest level of confidence in the identity and purity of the compound, a non-negotiable standard in synthetic and medicinal chemistry.

References

-

Anonymous. (n.d.). How can mass spectrometry determine molecular weight of organic compounds?. Retrieved from [Link]

-

ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

-

HSC Chemistry. (2024). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link]

-

Broad Institute. (n.d.). What is Mass Spectrometry?. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved from [Link]

-

StudySmarter. (2022). Elemental Analysis: Methods & Examples. Retrieved from [Link]

-

Quora. (2024). Can the molecular formula be determined from an elemental analysis?. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2'-O-β-D-ribofuranosyl nucleosides. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl-2,3,5-tri-O-benzoyl-α-D-arabinofuranosid. Retrieved from [Link]

-

PubChem. (n.d.). alpha-D-Ribofuranoside, methyl 2,3,5-tris-O-(trimethylsilyl)-. Retrieved from [Link]

-

Madridge Publishers. (n.d.). The Synthesis of Ribose and Nucleoside Derivatives. Retrieved from [Link]

-

ACS Publications. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Retrieved from [Link]

-

Pharnorcia Inc. (n.d.). Carbohydrates. Retrieved from [Link]

-

Wikipedia. (n.d.). Synthesis of nucleosides. Retrieved from [Link]

-

MDPI. (n.d.). 2,3,5-Tri-O-benzyl-d-xylofuranose. Retrieved from [Link]

- Google Patents. (n.d.). EP1260516A1 - Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof.

-

ResearchGate. (2024). (PDF) Synthesis of Methyl 2-O-Benzoyl-3,5-di-O-benzyl-α-L-talofuranoside. Retrieved from [Link]

Sources

- 1. madridge.org [madridge.org]

- 2. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. tutorchase.com [tutorchase.com]

- 8. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 9. hscprep.com.au [hscprep.com.au]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Elemental analysis - Wikipedia [en.wikipedia.org]

- 13. Stoichiometry: Elemental Analysis [chm.davidson.edu]

- 14. quora.com [quora.com]

- 15. studysmarter.co.uk [studysmarter.co.uk]

An In-depth Technical Guide on the Stability of Benzylated Ribofuranosides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Benzyl Ethers in Ribofuranoside Chemistry

In the landscape of modern synthetic chemistry, particularly in the synthesis of nucleoside analogues and complex carbohydrates for drug development, the strategic use of protecting groups is paramount. Ribofuranosides, the five-membered sugar rings that form the backbone of RNA, are densely functionalized scaffolds requiring precise chemical manipulation. Among the arsenal of hydroxyl protecting groups, the benzyl (Bn) ether stands out as a "workhorse" due to its robustness and reliability.[1][2] Benzyl ethers are prized for their stability across a wide spectrum of reaction conditions, including both acidic and basic environments, which makes them suitable for multi-step syntheses.[2][3] This guide provides a comprehensive analysis of the stability of benzylated ribofuranosides, exploring the chemical principles that govern their resilience and the specific conditions that lead to their cleavage. A deep understanding of these factors is critical for designing efficient and high-yielding synthetic routes for novel therapeutics and biological probes.

Part 1: The Chemical Foundation of Benzyl Ether Stability

The stability of a benzylated ribofuranoside is rooted in the chemical nature of the benzyl ether linkage. This bond is generally stable due to the lack of low-energy pathways for its cleavage under many common reaction conditions. Unlike esters, which are susceptible to hydrolysis, or silyl ethers, which are labile to acid and fluoride, the carbon-oxygen bond of a benzyl ether is kinetically inert.

However, this stability is not absolute. The benzyl group possesses unique electronic features that can be exploited for its removal. The presence of the aromatic ring allows for cleavage under specific reductive or strongly acidic conditions. The primary method for debenzylation is catalytic hydrogenolysis, a mild and highly efficient process.[3][4][5] This strategic balance of stability and selective lability is what makes the benzyl group an indispensable tool in carbohydrate chemistry.[6]

Part 2: Factors Governing the Stability and Lability of Benzylated Ribofuranosides

The persistence or cleavage of a benzyl ether on a ribofuranoside is dictated by the reaction environment. A thorough understanding of these conditions is essential for any synthetic campaign.

Chemical Stability and Cleavage

-

Acidic Conditions: While generally stable to mild acidic conditions, benzyl ethers can be cleaved by strong acids, typically through an SN1-type mechanism.[7][8] The reaction is initiated by protonation of the ether oxygen, forming a good leaving group (an alcohol). The subsequent departure of the alcohol is facilitated by the formation of a relatively stable benzyl carbocation.[8][9] However, this method is often limited to substrates that can withstand harsh acidic environments.[7] It's also important to note that under acidic conditions, acyl protecting groups, if present, can migrate between hydroxyl groups, which can complicate synthetic outcomes.[10][11]

-

Basic Conditions: Benzyl ethers are exceptionally stable under basic conditions, a key feature that allows for the selective removal of base-labile protecting groups like acetates or benzoates in their presence.[3]

-

Oxidative Cleavage: Certain substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, are designed for oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[7] Recent advancements have also enabled the visible-light-mediated oxidative cleavage of standard benzyl ethers, offering an alternative to traditional reductive methods and expanding their utility as temporary protecting groups.[12]

Catalytic Hydrogenolysis: The Primary Debenzylation Strategy

The most common and versatile method for cleaving benzyl ethers is catalytic hydrogenolysis.[3][4] This reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen.[4][5]

-

Mechanism: The reaction proceeds on the surface of the catalyst, where the benzyl C-O bond is reductively cleaved to yield the free hydroxyl group and toluene.[5][13]

-

Catalytic Transfer Hydrogenation: An alternative to using hydrogen gas is catalytic transfer hydrogenation (CTH).[14] This method utilizes a hydrogen donor molecule, such as formic acid or ammonium formate, in the presence of the catalyst.[4][14] CTH is often faster and can be more practical for standard laboratory setups as it avoids the need for pressurized hydrogen gas.[14]

-

Selectivity and Compatibility: Hydrogenolysis is generally a mild and selective process.[5] However, care must be taken as other functional groups, such as alkenes (e.g., allyl ethers) or azides, are also susceptible to reduction under these conditions.[3][4] The choice of catalyst, solvent, and reaction conditions can be optimized to achieve selective debenzylation.[15]

Enzymatic Stability

In biological systems or enzymatic assays, benzyl ethers are generally considered stable and non-labile. However, recent research has explored the use of specific enzymes, such as vanillyl alcohol oxidases (VAOs), for the chemoselective cleavage of certain aryl ethers, though this is an emerging area and not yet a standard technique for deprotection.[16]

Part 3: Strategic Implementation in Ribofuranoside Synthesis

The stability profile of benzyl ethers allows them to be used as "permanent" protecting groups that remain intact throughout a multi-step synthesis, only to be removed in the final stages.[3][6] This is particularly valuable in the synthesis of complex oligosaccharides and nucleoside analogues where multiple, sequential reactions are required.

Orthogonal Protecting Group Strategies

A key concept in complex synthesis is the use of orthogonal protecting groups—groups that can be removed under distinct conditions without affecting others.[17][18] Benzyl ethers are a cornerstone of such strategies. For example, a synthetic route might employ:

-

Silyl ethers (e.g., TBDMS): Removed with fluoride ions.

-

Acetyl or Benzoyl esters: Removed with base.

-

Benzyl ethers: Removed by hydrogenolysis.

This orthogonality allows for the selective unmasking of specific hydroxyl groups at different stages of the synthesis, enabling precise chemical modifications.

Part 4: Experimental Protocols and Analytical Assessment

Verifying the stability or successful cleavage of benzyl groups is a critical aspect of any synthetic workflow.

Protocol: Stability Test of a Benzylated Ribofuranoside to Acidic Conditions

This protocol provides a general method to assess the lability of a benzyl ether to a specific acidic condition.

Materials:

-

Benzylated ribofuranoside substrate

-

Anhydrous solvent (e.g., dichloromethane, DCM)

-

Acid (e.g., trifluoroacetic acid, TFA)

-

Quenching solution (e.g., saturated sodium bicarbonate)

-

Internal standard for analytical monitoring (e.g., dodecane)

-

Thin Layer Chromatography (TLC) plate and appropriate solvent system

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis

Procedure:

-

Dissolve a known amount of the benzylated ribofuranoside and the internal standard in the anhydrous solvent in a clean, dry flask under an inert atmosphere.

-

Cool the solution to the desired reaction temperature (e.g., 0 °C).

-

Add the acid (e.g., 1 equivalent of TFA) to the solution.

-

Monitor the reaction progress over time by taking small aliquots. Quench the aliquots immediately in a vial containing the basic solution.

-

Analyze the quenched aliquots by TLC to visually assess the appearance of new, more polar spots (indicating debenzylation) and the disappearance of the starting material.

-

For quantitative analysis, analyze the aliquots by HPLC or GC-MS. Compare the peak area of the starting material to the internal standard at each time point to determine the rate of decomposition.

Trustworthiness: This protocol is self-validating through the use of an internal standard, which accounts for variations in sample injection volume and allows for accurate quantification of the substrate's stability over time.

Protocol: Catalytic Transfer Hydrogenation for Debenzylation

This protocol describes a standard method for removing benzyl ethers from a ribofuranoside derivative.

Materials:

-

Benzylated ribofuranoside substrate

-

Solvent (e.g., methanol, ethanol, or a mixture like ethyl acetate/methanol)

-

Palladium on carbon (10% Pd/C) catalyst

-

Hydrogen donor (e.g., ammonium formate or formic acid)

-

Inert filtering aid (e.g., Celite®)

Procedure:

-

Dissolve the benzylated ribofuranoside in the chosen solvent in a round-bottom flask.

-

Carefully add the 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate). Caution: Pd/C can be pyrophoric, especially when dry.

-

Add the hydrogen donor (e.g., 5-10 equivalents of ammonium formate) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).

-

Monitor the reaction to completion using TLC, looking for the disappearance of the starting material and the appearance of a more polar product spot.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake thoroughly with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude debenzylated product, which can then be purified by standard methods such as column chromatography.

Causality: The choice of a hydrogen donor like ammonium formate provides a convenient and readily available source of hydrogen for the catalytic reduction, obviating the need for a pressurized hydrogen gas apparatus.[4] The filtration through Celite® is crucial for the complete and safe removal of the heterogeneous catalyst from the product.

Analytical Techniques for Monitoring Stability

Several analytical methods are employed to monitor the stability and deprotection of benzylated ribofuranosides:

| Technique | Application | Information Provided |

| Thin Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress. | Visual indication of starting material consumption and product formation. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction kinetics and purity assessment. | Separation and quantification of starting material, intermediates, and products. |

| Mass Spectrometry (MS) | Confirmation of product identity and detection of byproducts. | Provides molecular weight information of the compounds in a sample. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of starting materials and products. | Detailed structural information, confirming the removal of benzyl groups (disappearance of aromatic signals and benzylic CH₂ signals). |

These techniques are often used in combination to provide a comprehensive understanding of the reaction.[19][20]

Part 5: Visualization of Key Concepts

Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a benzylated ribofuranoside under specific chemical conditions.

Caption: Workflow for assessing the chemical stability of a compound.

Orthogonal Deprotection Strategy

This diagram illustrates the concept of an orthogonal deprotection strategy involving benzyl, silyl, and acyl protecting groups on a ribofuranoside scaffold.

Caption: Orthogonal deprotection of a multi-protected ribofuranoside.

Conclusion

Benzylated ribofuranosides are fundamental intermediates in the synthesis of biologically important molecules. Their stability is a key asset, providing robust protection through numerous synthetic steps. This stability, however, is strategically paired with selective lability, primarily to catalytic hydrogenolysis, which allows for their clean and efficient removal at the desired stage. A comprehensive grasp of the factors influencing both the stability and cleavage of these benzyl ethers is indispensable for researchers in medicinal chemistry and drug development. It enables the rational design of sophisticated, orthogonal protecting group strategies, ultimately leading to more efficient and successful syntheses of complex target molecules.

References

- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Seeberger, P. H., & Werz, D. B. (2007). Protecting Group Strategies in Carbohydrate Chemistry. In The Essentials of Carbohydrate Chemistry and Biochemistry (pp. 1-28). Wiley-VCH. [Link]

-

van Oosterwijk, N., et al. (2021). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. ACS Catalysis. [Link]

-

Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

-

LibreTexts Chemistry. (2021). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

-

Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Angewandte Chemie International Edition, 48(11), 1900-1934. [Link]

-

Kumar, I., & Boons, G. J. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Chemical Society Reviews, 48(24), 5759-5805. [Link]

- Trost, B. M. (Ed.). (1991). Comprehensive Organic Synthesis: Selectivity, Strategy & Efficiency in Modern Organic Chemistry. Pergamon Press.

-

Pelzer, A., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering, 8(47), 17523–17533. [Link]

-

Lassfolk, T., & Leino, R. (2017). Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods. The Journal of Organic Chemistry, 82(15), 7849–7862. [Link]

-

Pieber, B., & Seeberger, P. H. (2018). Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. Beilstein Journal of Organic Chemistry, 14, 1159-1165. [Link]

-

ResearchGate. (2014). How can one remove a benzyl group from benzylated sugar?. [Link]

-

Leino, R., & Lassfolk, T. (2019). Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions. Accounts of Chemical Research, 52(10), 2887–2899. [Link]

-

Wipf, P., & Ribe, S. (1999). Orthogonal protecting group strategies in carbohydrate chemistry. Organic Letters, 1(6), 871-874. [Link]

-

Hu, Y., & Demchenko, A. V. (2013). The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Beilstein Journal of Organic Chemistry, 9, 1947-1963. [Link]

-

ACS GCI Pharmaceutical Roundtable. Hydrogenolysis. [Link]

-

Zhang, Z., et al. (2021). Comparative study for analysis of carbohydrates in biological samples. Analytical and Bioanalytical Chemistry, 413(30), 7487–7499. [Link]

-

ResearchGate. (2017). Analytical Techniques to Study Carbohydrates. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzyl Ethers [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 14. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 19. Comparative study for analysis of carbohydrates in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Benzyl Group in Carbohydrate Chemistry: A Strategic Guide to a Workhorse Protecting Group

Abstract

The benzyl (Bn) ether is an indispensable tool in the synthetic carbohydrate chemist's arsenal. Its remarkable stability across a wide range of reaction conditions, coupled with the variety of mild and efficient methods for its removal, establishes it as a "workhorse" permanent protecting group. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic application of benzyl protecting groups in modern carbohydrate chemistry. We will delve into the causality behind experimental choices for the introduction and cleavage of benzyl ethers, explore the nuanced effects of benzyl groups on reactivity and stereoselectivity, and provide field-proven protocols for key transformations.

Introduction: Why the Benzyl Group Dominates

The prevalence of the benzyl group in complex oligosaccharide synthesis is not accidental. Its utility stems from a unique combination of properties that allow for the intricate manipulation of multiple hydroxyl groups with varying reactivity. Unlike acyl protecting groups, which can be prone to migration and influence anomeric stereoselectivity through neighboring group participation, benzyl ethers are generally more robust and electronically neutral.

The core advantages of benzyl ethers include:

-

Broad Stability: They are stable to a wide range of acidic and basic conditions, making them compatible with a majority of synthetic transformations employed in carbohydrate chemistry.

-

Mild Cleavage Conditions: The most common method for debenzylation, catalytic hydrogenation, proceeds under neutral conditions, preserving sensitive functionalities within the carbohydrate.

-

Orthogonality: The unique cleavage methods for benzyl ethers allow for their selective removal in the presence of many other protecting groups, a cornerstone of complex oligosaccharide synthesis.

-

Tunable Reactivity: The development of substituted benzyl ethers, such as the p-methoxybenzyl (PMB) group, has introduced an additional layer of orthogonality, allowing for selective deprotection under oxidative conditions.

This guide will explore the practical application of these properties, providing a framework for the strategic deployment of benzyl protecting groups in your synthetic campaigns.

Installation of Benzyl Protecting Groups: The Williamson Ether Synthesis and Beyond

The most prevalent method for the formation of benzyl ethers is the Williamson ether synthesis , an SN2 reaction between an alkoxide and a benzyl halide.

The Classic Approach: Williamson Ether Synthesis

The choice of base and solvent is critical for achieving high yields and minimizing side reactions.

-

Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base commonly used to deprotonate the hydroxyl groups of carbohydrates. For substrates sensitive to strongly basic conditions or when regioselectivity is desired, milder bases such as silver(I) oxide (Ag₂O) can be employed.

-

Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used to ensure the solubility of the carbohydrate and the alkoxide intermediate.

-

Benzylating Agent: Benzyl bromide (BnBr) is generally more reactive than benzyl chloride (BnCl) and is often the reagent of choice.

Diagram 1: Williamson Ether Synthesis Workflow

The Strategic Role of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside in Modern Glycosylation Chemistry: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside, a pivotal intermediate in the stereoselective synthesis of complex oligosaccharides and nucleoside analogues. We will dissect the strategic importance of its fully benzylated structure, detail its synthesis from D-ribose, and elucidate its primary role as a precursor to highly reactive glycosyl donors. This document is intended for researchers, scientists, and drug development professionals engaged in the field of synthetic carbohydrate chemistry, offering both foundational knowledge and actionable experimental protocols.

Introduction: The Architectural Significance of Protected Ribofuranosides

Glycosylation, the enzymatic or chemical process of attaching a carbohydrate to another molecule, is fundamental to a vast array of biological processes. The resulting glycoconjugates are integral to cell-cell recognition, immune response, and protein folding.[1] Consequently, the ability to synthesize complex oligosaccharides and nucleoside analogues with high fidelity is a cornerstone of modern medicinal chemistry and chemical biology.